Product packaging for 5-Hydroxy-2,3-dimethoxybenzoic acid(Cat. No.:)

5-Hydroxy-2,3-dimethoxybenzoic acid

Cat. No.: B11898757
M. Wt: 198.17 g/mol
InChI Key: GBLNHVGTBAVGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,3-dimethoxybenzoic acid (: 116530-57-5) is a high-purity benzoic acid derivative supplied for advanced research and development applications . This compound, with the molecular formula C9H10O5 and a molecular weight of 198.17 g/mol, serves as a versatile synthetic intermediate, particularly valuable in coupling reactions and the synthesis of functional materials . As a building block in medicinal chemistry, its structural features make it a key precursor for developing more complex molecules, including potential pharmaceutical candidates . The product is accompanied by batch-specific Certificate of Analysis (COA) to ensure compliance, traceability, and to guarantee a purity of not less than 95% . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers: • : 116530-57-5 • MDL Number: MFCD20639619 • Molecular Formula: C9H10O5 • Molecular Weight: 198.17 g/mol Quality & Safety: This product is handled according to strict quality control procedures. Researchers can request the detailed Certificate of Analysis for their records. Please refer to the Safety Data Sheet (SDS) for proper handling, hazard, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5 B11898757 5-Hydroxy-2,3-dimethoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

5-hydroxy-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)

InChI Key

GBLNHVGTBAVGLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)O

Origin of Product

United States

Sophisticated Synthetic Routes and Methodological Innovations for 5 Hydroxy 2,3 Dimethoxybenzoic Acid

De Novo Synthesis Pathways and Regioselective Control

De novo synthesis approaches for 5-Hydroxy-2,3-dimethoxybenzoic acid typically commence with simple, readily available phenolic precursors, such as pyrogallol (B1678534) or gallic acid. The primary challenge lies in the sequential and regioselective introduction of the methoxy (B1213986) and carboxyl functionalities to achieve the desired 1,2,3,5-substitution pattern.

Strategies for ortho-Hydroxylation and meta-Dimethoxylation

Achieving the specific meta-dimethoxylation relative to one hydroxyl group and ortho arrangement to the carboxyl group is a complex task. A plausible route could begin with pyrogallol (1,2,3-trihydroxybenzene).

A hypothetical synthetic pathway could involve:

Selective Methylation: Partial methylation of pyrogallol to form 1,2-dimethoxy-3-hydroxybenzene. This step is challenging due to the similar reactivity of the hydroxyl groups.

Regioselective Carboxylation: Introduction of a carboxyl group. Enzymatic carboxylation presents a modern, highly regioselective method. For instance, certain bacterial decarboxylases have been shown to catalyze the reverse carboxylation reaction on phenolic compounds with high fidelity. nih.govnih.gov Whole cells of Pandoraea sp. can catalyze the regioselective carboxylation of 1,2-dihydroxybenzene (catechol) to produce 2,3-dihydroxybenzoate, demonstrating the potential for enzymatic introduction of a carboxyl group ortho to a hydroxyl moiety. nih.gov A similar enzymatic approach could theoretically be applied to a dimethoxyphenol intermediate to install the carboxylic acid at the desired position.

Sequential Functional Group Introduction and Transformation

A more practical de novo-style approach involves building the substitution pattern on a basic precursor through a series of controlled reactions. One such strategy could start from gallic acid (3,4,5-trihydroxybenzoic acid).

Exhaustive Methylation: The most direct synthesis of 3,4,5-trimethoxybenzoic acid (eudesmic acid) involves the complete methylation of gallic acid using a reagent like dimethyl sulfate. wikipedia.orgglobalresearchonline.net This reaction proceeds in high yield and provides a key, fully functionalized intermediate. ekb.eg

Functional Group Interconversion: The resulting 3,4,5-trimethoxybenzoic acid does not have the correct substitution pattern. To arrive at the target molecule from this intermediate, one would need to perform a selective demethylation at position 4 and a regioselective migration or re-introduction of a methoxy or hydroxyl group, which is a non-trivial transformation that underscores the limitations of this linear approach and leads more into the strategies discussed in the following section.

Another multi-step sequence could start from pyrogallol, which is first methylated to 1,2,3-trimethoxybenzene. google.comchemicalbook.com From there, a carboxyl group must be introduced. This could be achieved via Friedel-Crafts acylation followed by oxidation of the resulting ketone. The final, and most challenging step, would be the selective demethylation of the resulting 2,3,4-trimethoxybenzoic acid google.com or a hypothetical 2,3,6-trimethoxybenzoic acid to yield the final product.

Derivatization and Functionalization from Precursor Benzoic Acid Analogues

The derivatization from readily available, polysubstituted benzoic acid analogues is often a more efficient strategy. This approach hinges on the selective manipulation of existing functional groups, particularly the regioselective demethylation of polymethoxybenzoic acids.

Selective Demethylation Approaches for Hydroxy-Methoxy Patterning

The most logical precursor for this compound is 2,3,5-trimethoxybenzoic acid. The synthesis of this specific precursor, followed by the selective cleavage of the 5-methoxy ether, represents a key strategic pathway.

The cleavage of aryl methyl ethers is a fundamental reaction, but achieving selectivity among multiple methoxy groups can be difficult. blucher.com.br The choice of reagent is critical and is influenced by both steric and electronic factors within the substrate. Common reagents include Lewis acids (e.g., BBr₃, AlCl₃) and nucleophilic agents (e.g., thiolates, piperidine). nih.govgoogle.com

While a direct documented demethylation of 2,3,5-trimethoxybenzoic acid to the desired product is not prominent in the literature, strong parallels can be drawn from similar systems. For example, a patented method describes the selective demethylation of 2,4,5-trimethoxybenzoic acid to 2-hydroxy-4,5-dimethoxybenzoic acid with high yield (95.3%) using piperazine (B1678402) in N,N-dimethylacetamide at 150°C. google.com This demonstrates that a nucleophilic amine can selectively cleave a methoxy group that is para to the carboxylic acid, likely assisted by electronic activation. This precedent suggests that a similar approach could be effective for the selective demethylation of the 5-methoxy group in 2,3,5-trimethoxybenzoic acid.

Table 1: Reagents for Regioselective Demethylation of Methoxybenzoic Acid Analogues
ReagentSubstrate ExamplePosition of DemethylationNotesReference
Piperazine / DMA2,4,5-Trimethoxybenzoic acidC2-OCH₃High selectivity for the position ortho to the carboxyl group. Yields up to 95.3%. google.com
Zirconium Chloride (ZrCl₄) / Anisole3,4,5-Trimethoxybenzoic acidC4-OCH₃Selective demethylation to form syringic acid. Yield of 75%. google.com
Aluminum Chloride (AlCl₃)1,2,3-Trimethoxybenzene derivativesVariesCommon Lewis acid, regioselectivity can be poor depending on conditions. nih.gov
Boron Tribromide (BBr₃)General Aryl Methyl EthersGenerally non-selectiveA powerful but often aggressive reagent that can lead to complete demethylation. google.com
Aqueous PiperidinePolymethoxyxanthonesVariesSelectivity is influenced by both resonance and steric effects. nih.gov

Targeted Substituent Modifications on Aromatic Ring

Another synthetic strategy involves introducing or modifying substituents on a benzoic acid precursor to direct subsequent reactions or to arrive at the final product. For example, nitration can be used to introduce a nitro group, which is a strong electron-withdrawing group and can be subsequently reduced to an amino group for further transformations.

A relevant example is the preparation of 5-hydroxy-4-methoxy-2-nitrobenzoic acid. The synthesis starts with 3,4-dimethoxybenzoic acid, which is first nitrated at the 6-position. The resulting 4,5-dimethoxy-2-nitrobenzoic acid then undergoes a selective demethylation of the methoxy group at the 4-position (para to the nitro group) using aqueous potassium hydroxide (B78521) to yield the target nitrobenzoic acid derivative. googleapis.com This sequence highlights how a substituent (the nitro group) can activate a specific position for selective functional group transformation.

Similarly, electrophilic substitution reactions like bromination can be performed with high regioselectivity on activated rings. For instance, 2-bromo-3,4,5-trimethoxybenzoic acid can be prepared by brominating methyl 3,4,5-trimethoxybenzoate (B1228286) with N-bromosuccinimide (NBS), which selectively installs the bromine atom at the position ortho to the ester group. Such halogenated intermediates are versatile handles for further modifications, such as cross-coupling reactions or conversion to organometallic reagents.

Asymmetric Synthesis Approaches for Chiral Analogues

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, asymmetric synthesis is not applicable to the preparation of the compound itself.

However, should chiral analogues be desired, for instance, through the introduction of a chiral substituent onto the aromatic ring or by esterification with a chiral alcohol, established methods of asymmetric synthesis would be employed. These approaches would not target the benzoic acid core but rather the installation of the new chiral element. For example, a chiral side-chain could be introduced via an asymmetric cross-coupling reaction, or a racemic mixture of a derivative could be resolved using chiral chromatography or diastereomeric salt formation. These methodologies fall outside the scope of the synthesis of the parent achiral compound.

Process Optimization and Scalability Studies for this compound Remain an Unexplored Area of Research

Despite a comprehensive review of scientific literature and chemical databases, specific studies detailing the process optimization and scalability of the synthesis of this compound are not publicly available.

While extensive research exists for the synthesis and large-scale production of its isomers, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and other related hydroxybenzoic acids, the specific compound this compound appears to be a less-common and less-studied molecule.

The synthesis of various hydroxybenzoic acids often involves key reactions such as selective demethylation of polymethoxybenzoic acids, hydroxylation of benzoic acid derivatives, or carboxylation of phenols. For instance, methods for producing related isomers often focus on:

Selective Demethylation: The synthesis of syringic acid frequently starts from the more readily available 3,4,5-trimethoxybenzoic acid, with process optimization focusing on the choice of demethylating agents (e.g., alkali hydroxides, Lewis acids), reaction conditions (temperature, pressure), and solvent systems to achieve high selectivity and yield.

Catalytic Processes: Iron-catalyzed reactions of phenols with carbon tetrachloride and alcohols have been explored for the synthesis of various hydroxy- and methoxybenzoic acid esters.

Biocatalysis: The use of microorganisms to produce para-hydroxybenzoic acid from glucose has been investigated as a sustainable and scalable method.

However, the unique substitution pattern of this compound presents a different set of challenges for regioselective synthesis. A potential synthetic strategy could involve the selective demethylation of 2,3,5-trimethoxybenzoic acid. The successful development of such a synthesis would be the first step before any process optimization and scalability studies could be undertaken.

These optimization studies would typically involve a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas of focus would include:

Catalyst and Reagent Screening: Identifying the most efficient and cost-effective catalysts and reagents.

Reaction Condition Optimization: Fine-tuning temperature, pressure, reaction time, and stoichiometry.

Solvent Selection: Choosing solvents that are effective, safe, and environmentally friendly.

Work-up and Purification Procedures: Developing efficient and scalable methods for isolating and purifying the final product.

Process Safety and Hazard Analysis: Ensuring the process is safe to operate on a large scale.

As there is no established synthetic route for this compound in the reviewed literature, there are consequently no research findings or data tables related to its process optimization and scalability to present. This highlights a gap in the current chemical literature and an opportunity for future research in the field of synthetic organic chemistry.

Advanced Chemical Derivatization and Design of Novel Analogues of 5 Hydroxy 2,3 Dimethoxybenzoic Acid

Strategic Modifications at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is a primary target for derivatization to enhance the physicochemical properties of 5-Hydroxy-2,3-dimethoxybenzoic acid. Esterification and amidation are two of the most common and effective strategies employed.

Esterification reactions can be utilized to generate a series of alkyl or aryl esters. These modifications can modulate lipophilicity, which may influence cell membrane permeability and bioavailability in in vitro studies. Standard esterification conditions, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to couple the carboxylic acid with various alcohols. nih.gov

Amidation , the formation of an amide bond, introduces a new functional group that can participate in hydrogen bonding and potentially interact with biological targets. Coupling of the carboxylic acid with a diverse range of primary and secondary amines can be achieved using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). nih.gov This approach allows for the synthesis of a wide array of N-substituted benzamides. nih.gov

Table 1: Examples of Strategic Modifications at the Carboxylic Acid Moiety

Reaction Type Reagents and Conditions Resulting Functional Group Potential Application in Research
Esterification Alcohol, DCC, DMAP Ester Modulation of lipophilicity, potential for prodrug design
Amidation Amine, EDC, HOBt Amide Introduction of new hydrogen bonding motifs, exploration of new biological interactions

Functionalization of the Phenolic Hydroxyl Group (e.g., etherification, acylation)

The phenolic hydroxyl group at the 5-position is another key site for chemical modification, offering the potential to alter the compound's electronic properties and hydrogen-bonding capabilities.

Etherification involves the conversion of the hydroxyl group into an ether. This can be accomplished through Williamson ether synthesis, where the phenoxide, generated by a mild base, reacts with an alkyl halide. This modification can serve to protect the hydroxyl group during subsequent reactions or to introduce specific alkyl chains to probe steric and electronic effects.

Acylation of the phenolic hydroxyl group leads to the formation of an ester. This is readily achieved using acyl chlorides or anhydrides in the presence of a base. nih.gov Acylation can be used to introduce a variety of acyl groups, from simple acetyl groups to more complex moieties, thereby influencing the compound's polarity and potential for hydrolysis by cellular esterases.

Table 2: Examples of Functionalization of the Phenolic Hydroxyl Group

Reaction Type Reagents and Conditions Resulting Functional Group Potential Application in Research
Etherification Alkyl halide, Mild base (e.g., K₂CO₃) Ether Protection of hydroxyl group, modulation of electronic properties
Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine) Ester Introduction of new functional groups, potential for prodrug design

Electrophilic Aromatic Substitution and Directed Metalation Strategies for Ring Functionalization

Introducing additional substituents onto the aromatic ring of this compound can lead to the development of analogues with significantly altered properties. Electrophilic aromatic substitution and directed metalation are powerful strategies for achieving regioselective functionalization.

Electrophilic Aromatic Substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce a variety of functional groups onto the aromatic ring. wikipedia.org The directing effects of the existing substituents (hydroxyl and methoxy (B1213986) groups) will influence the position of the incoming electrophile. The hydroxyl and methoxy groups are ortho, para-directing activators, which would be expected to direct substitution to the positions ortho and para to the hydroxyl group. libretexts.org

Directed Ortho-Metalation (DoM) is a highly regioselective method for functionalizing the aromatic ring. organic-chemistry.orgacs.orgnih.govbohrium.comacs.org By treating the unprotected benzoic acid with a strong base like s-BuLi/TMEDA at low temperatures, deprotonation can occur specifically at the position ortho to the carboxylic acid group. acs.orgnih.gov The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new substituents with high precision. bohrium.com This strategy offers a powerful tool for creating contiguously substituted analogues that are not easily accessible through classical electrophilic substitution. organic-chemistry.orgacs.orgnih.govbohrium.com

Table 3: Strategies for Aromatic Ring Functionalization

Strategy Description Key Reagents Potential Substituents Introduced
Electrophilic Aromatic Substitution Introduction of an electrophile to the aromatic ring, directed by existing substituents. wikipedia.org Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂, Cl₂) with Lewis acid, Alkyl/Acyl halides with Lewis acid. -NO₂, -Br, -Cl, -R, -C(O)R
Directed Ortho-Metalation Regioselective deprotonation ortho to the carboxylic acid followed by reaction with an electrophile. organic-chemistry.orgacs.orgnih.govbohrium.comacs.org Strong base (e.g., s-BuLi/TMEDA), Electrophile (e.g., alkyl halides, aldehydes). Alkyl groups, hydroxymethyl groups, etc.

Synthesis of Hybrid Molecules and Conjugates for Targeted Research Applications

The synthesis of hybrid molecules and conjugates involves covalently linking this compound to another molecular entity to create a new chemical entity with combined or novel properties. This approach is increasingly used in chemical biology and medicinal chemistry research to develop targeted probes and compounds with enhanced efficacy.

Hybrid Molecules can be designed by combining the this compound scaffold with other pharmacophores or bioactive molecules. For instance, it could be conjugated to a known anticancer agent or a fluorescent dye. The linkage can be achieved through the functional handles on the benzoic acid, such as the carboxylic acid or the phenolic hydroxyl group, using appropriate coupling chemistries.

Conjugates for targeted research applications might involve attaching the molecule to a targeting moiety, such as a peptide or a small molecule that binds to a specific receptor. This strategy aims to deliver the this compound derivative to a particular cell type or subcellular location, enabling more precise investigation of its biological effects.

Development of Prodrug Strategies for Enhanced Biological Research (e.g., improved cellular uptake for in vitro studies)

Prodrug strategies are employed to overcome unfavorable physicochemical properties of a parent drug, such as poor membrane permeability, to enhance its utility in biological research. acs.org For in vitro studies, improving the cellular uptake of a compound can be crucial for observing its intracellular effects.

For this compound, the carboxylic acid and phenolic hydroxyl groups are ideal handles for prodrug design. Esterification of the carboxylic acid or the phenolic hydroxyl group can mask the polar functionalities, thereby increasing the lipophilicity of the molecule. mdpi.com This increased lipophilicity can facilitate passive diffusion across the cell membrane. nih.gov Once inside the cell, the ester prodrug can be hydrolyzed by intracellular esterases to release the active parent compound. This approach allows for the effective delivery of the compound into the cellular environment for further study. The development of such prodrugs can be guided by in silico predictions of properties like intestinal absorption and plasma clearance. mdpi.com

Computational Chemistry and in Silico Modeling of 5 Hydroxy 2,3 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for probing the electronic structure and determining the most stable conformation (geometry optimization) of a molecule. DFT methods, such as the B3LYP functional, combined with basis sets like 6-31G** or 6-311++G(d,p), are frequently employed for benzoic acid derivatives to achieve a balance between accuracy and computational cost. researchgate.netorientjchem.org These calculations yield the molecule's minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles. For 5-Hydroxy-2,3-dimethoxybenzoic acid, geometry optimization would clarify the spatial arrangement of the hydroxyl, methoxy (B1213986), and carboxylic acid groups, including the planarity of the benzene (B151609) ring and the orientation of its substituents. The global minimum energy for a similar compound, 2,3-Dimethoxybenzoic Acid, was calculated to be -649.87 a.u. using the B3LYP/6-31G** level of theory. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a crucial output of quantum chemical calculations that maps the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red and yellow areas typically indicate negative potential, while blue areas denote positive potential. For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid, the hydroxyl group, and the two methoxy groups, identifying these as likely sites for hydrogen bonding and electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the carboxylic acid would exhibit a strong positive potential, marking them as primary sites for nucleophilic interactions. nih.gov This analysis is instrumental in predicting how the molecule will interact with receptors and other molecules.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO is likely concentrated on the carboxylic acid group and the benzene ring. The calculated energy gap would provide a quantitative measure of its electronic stability and susceptibility to charge transfer. nih.gov

Electronic DescriptorSignificanceExpected Characteristics for this compound
HOMO Energy Energy of the outermost electron orbital; relates to electron-donating ability.Relatively high energy due to electron-donating hydroxyl and methoxy groups.
LUMO Energy Energy of the lowest empty electron orbital; relates to electron-accepting ability.Influenced by the electron-withdrawing carboxylic acid group.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap would suggest higher reactivity compared to unsubstituted benzoic acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations excel at describing a single, static molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can explore the conformational flexibility of this compound, such as the rotation of its methoxy and carboxylic acid groups. nih.gov These simulations are particularly valuable for understanding how the molecule behaves in a solution, for instance, by explicitly modeling its interactions with water molecules. nih.gov MD can reveal dominant conformations in solution, the stability of intramolecular hydrogen bonds in the presence of a solvent, and how the molecule presents different polar and non-polar faces to its environment, a property known as chameleonic behavior. bohrium.comunito.it

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against various enzymes or receptors where phenolic acids are known to be active. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov The results would predict the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, providing a hypothesis for its biological activity that can be tested experimentally. nih.gov

Prediction of Key Molecular Descriptors Relevant to Biological Activity

Several molecular descriptors can be calculated to predict a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov These descriptors are essential for evaluating the drug-likeness of a compound. While specific experimental values for this compound are not available, its properties can be estimated and compared to its isomers.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule and is a good predictor of drug absorption and transport. A TPSA value below 140 Ų is generally considered favorable for oral bioavailability. researchgate.net

Hydrogen Bonding Patterns: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's solubility and membrane permeability.

pKa Estimations: The pKa value indicates the acidity of a functional group. For this compound, there are two key acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The electronic effects of the methoxy groups will influence these pKa values compared to unsubstituted benzoic acid (pKa ≈ 4.20) or phenol (B47542) (pKa ≈ 10). oup.com The carboxylic acid group will be the stronger acid.

Table of Predicted Molecular Descriptors for Isomers of Hydroxy-dimethoxybenzoic Acid

CompoundTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
3-Hydroxy-4,5-dimethoxybenzoic acid nih.gov76.025
2-Hydroxy-4,5-dimethoxybenzoic acid nih.gov76.025
3-Hydroxy-2,5-dimethoxybenzoic acid chemscene.com76.025
This compound ~76.0 (Predicted) 2 5

In Vitro Biological Activity Profiling and Mechanistic Investigations of 5 Hydroxy 2,3 Dimethoxybenzoic Acid

Antimicrobial Activity Studies against Specific Microbial Strains (e.g., bacteria, fungi, yeasts)

The evaluation of a compound's antimicrobial properties is a critical step in determining its potential as a therapeutic agent. This typically involves assessing its ability to inhibit or kill various pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of antimicrobial activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in microbial death.

As of the latest review of scientific literature, specific MIC and MBC/MFC values for 5-Hydroxy-2,3-dimethoxybenzoic acid against a range of bacterial, fungal, or yeast strains have not been reported. While studies on related compounds such as other hydroxybenzoic acid derivatives exist, this specific data for the target compound is not available.

Elucidation of Microbial Growth Inhibition Mechanisms (e.g., membrane disruption, enzyme inhibition)

Understanding the mechanism by which a compound inhibits microbial growth is crucial for its development. Common mechanisms include the disruption of the microbial cell membrane, leading to leakage of cellular contents, or the inhibition of essential enzymes involved in microbial metabolic pathways.

Currently, there are no published studies that elucidate the specific microbial growth inhibition mechanisms of this compound. Research into its potential effects on microbial membranes or enzymatic pathways has not been documented.

Anti-inflammatory Properties in Cellular Models (e.g., modulation of inflammatory mediators like COX-2, TNF-α)

Chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of a compound is often assessed in cellular models by measuring its ability to modulate the production of key inflammatory mediators. Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) are critical pro-inflammatory molecules.

Specific research detailing the effects of this compound on the expression or activity of COX-2, TNF-α, or other inflammatory mediators in cellular models is not present in the available scientific literature.

Antioxidant and Free Radical Scavenging Capabilities in Cell-Free and Cellular Systems

Antioxidant capacity is a widely studied property of phenolic compounds. It involves the ability to neutralize harmful free radicals and reduce oxidative stress, which is linked to numerous pathological conditions.

Assessment via Standard Antioxidant Assays (e.g., DPPH, ABTS, FRAP, CUPRAC)

Several standardized chemical assays are employed to determine the antioxidant and free radical scavenging activity of a compound. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) assays.

A review of published research indicates that comprehensive studies reporting the antioxidant activity of this compound using the DPPH, ABTS, FRAP, and CUPRAC assays are not available. While the antioxidant properties of many other phenolic acids have been quantified using these methods, specific values for this compound are absent.

Evaluation of Reactive Oxygen Species (ROS) Attenuation in Stress Models

Beyond cell-free chemical assays, evaluating a compound's ability to reduce the levels of reactive oxygen species (ROS) within cells under conditions of oxidative stress is a key indicator of its biological antioxidant potential.

There is currently no published research that investigates the capacity of this compound to attenuate ROS production in cellular stress models. Such studies are essential to confirm its potential protective effects against oxidative damage at a cellular level.

Enzyme Inhibition Assays and Their Kinetic Characterization

Information regarding the direct inhibitory effects of this compound on cytochrome P450 isoforms, lipoxygenases, or other metabolic enzymes is not extensively available in the current body of scientific literature. However, studies on structurally related hydroxybenzoic acid derivatives provide some context for potential enzymatic interactions.

For instance, various natural product constituents have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov The inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The mechanisms of inhibition can vary, including competitive, non-competitive, and mechanism-based inhibition, where a metabolite of the compound irreversibly deactivates the enzyme. nih.gov

Research into other phenolic compounds has revealed inhibitory activity against enzymes like lipoxygenases, which are involved in inflammatory pathways. mdpi.comnih.gov For example, a study on benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde (syringic acid) showed anticholinesterase activity. tubitak.gov.tr While these findings relate to similar chemical classes, specific kinetic data and inhibition constants for this compound are not documented.

Cell-Based Assays for Specific Biological Effects

The specific anti-adipogenic and anti-proliferative activities of this compound have not been a direct focus of published cell-based assay studies. Research on analogous compounds, however, demonstrates the potential for this class of molecules to exhibit significant biological effects.

For example, studies on other hydroxybenzoic acid derivatives have demonstrated cytotoxic activity in cancer cell lines such as the human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7. nih.govnih.gov Similarly, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been shown to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells. nih.gov The anti-proliferative effects are often dose- and time-dependent. nih.gov

Modulation of Cellular Differentiation Pathways

While there is no specific data on the modulation of adipogenesis by this compound, related compounds have been investigated for these properties. Adipogenesis is the process by which pre-adipocytes differentiate into mature adipocytes, and its inhibition is a target for anti-obesity research.

For instance, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has been shown to suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes in a concentration-dependent manner. nih.gov This suppression is linked to the inhibition of mitotic clonal expansion during the early stages of differentiation. nih.gov Another related compound, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, was found to attenuate adipogenesis by downregulating key transcription factors like PPARγ and C/EBPs. nih.gov These examples highlight the potential for hydroxylated and methoxylated benzoic acid derivatives to influence cellular differentiation pathways, although specific studies on the 2,3-dimethoxy isomer are lacking.

Effects on Cellular Metabolism

The effects of this compound on cellular metabolism, such as lipid accumulation and lipolysis, have not been specifically reported. However, research on similar molecules provides insights into potential activities.

Studies on syringic acid have shown that it not only inhibits adipogenesis but also reduces triglyceride production (lipogenesis) and increases glycerol (B35011) release (lipolysis) in mature adipocytes. nih.gov In another example, 3,5-dihydroxybenzoic acid was identified as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, which leads to the inhibition of lipolysis in adipocytes. nih.gov These findings suggest that the substitution pattern of hydroxyl and methoxy (B1213986) groups on the benzoic acid core is critical for determining the effect on lipid metabolism.

Table 1: Effects of Related Compounds on Cellular Metabolism in 3T3-L1 Adipocytes

CompoundEffect on Lipid AccumulationEffect on LipolysisKey Mechanism
Syringic acidReducedIncreasedInhibition of mitotic clonal expansion, reduced triglyceride production. nih.gov
3,5-dihydroxybenzoic acidNot specifiedInhibitedAgonist for HCA1 receptor. nih.gov
5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavoneInhibitedNot specifiedDownregulation of PPARγ and C/EBPs. nih.gov

Molecular Target Identification and Ligand-Binding Affinity Studies in In Vitro Systems

Direct molecular target identification and ligand-binding affinity studies for this compound are not available in the published literature. Computational and experimental methods are often used to identify the molecular targets of small molecules and to characterize their binding interactions.

Structure Activity Relationship Sar Studies of 5 Hydroxy 2,3 Dimethoxybenzoic Acid and Its Analogues

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 5-Hydroxy-2,3-dimethoxybenzoic acid, the interplay between the hydroxyl and methoxy (B1213986) groups, as well as the carboxylic acid moiety, dictates its interaction with biological targets.

Research on related phenolic compounds has shown that the presence of hydroxyl groups is often crucial for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. nih.gov The introduction of additional hydroxyl or methoxy groups can further modulate this activity. The carboxylic acid group, with its ability to form hydrogen bonds and its acidic nature, is also a key determinant of the pharmacological profile.

The following table presents data from a study on various substituted benzoic acid derivatives and their inhibitory activity against mushroom tyrosinase, highlighting the effect of different substituents on biological potency.

CompoundSubstituent PatternIC50 (µM) for Tyrosinase Inhibition
2,4-dihydroxybenzoate2,4-dihydroxy23.8
(E)-3-(4-hydroxyphenyl) acrylate4-hydroxy (cinnamic acid derivative)5.7
Kojic Acid (Reference)-16.7

Data from a study on hydroxyl substituted benzoic and cinnamic acid derivatives. nih.gov

This data illustrates that the arrangement and type of substituents have a profound impact on the inhibitory potency. For example, the cinnamic acid derivative with a para-hydroxy group shows significantly higher activity than the dihydroxy-substituted benzoic acid derivative.

Influence of Hydroxyl and Methoxy Group Positioning on Pharmacological Profiles

For instance, a study on dihydroxybenzoic acid isomers revealed that different positional isomers exhibit varying potencies as histone deacetylase (HDAC) inhibitors. The study indicated that 3,4-dihydroxybenzoic acid (DHBA) demonstrated superior HDAC inhibition compared to its methoxylated counterpart, dimethoxybenzoic acid (DMBA). nih.gov This suggests that the presence and position of the hydroxyl groups are more critical for this specific biological activity than methoxy groups.

The antioxidant activity of phenolic acids is also highly dependent on the substitution pattern. The ability to donate a hydrogen atom is a key mechanism for antioxidant effects, and the position of hydroxyl groups relative to each other and to other substituents can either enhance or diminish this property.

The following table summarizes the HDAC inhibitory activity of dihydroxybenzoic acid compared to its dimethoxy derivative.

CompoundSubstituent PatternHDAC Inhibition
3,4-dihydroxybenzoic acid (DHBA)3,4-dihydroxyEffective
Dimethoxybenzoic Acid (DMBA)dimethoxyLess Effective

Data from a study on the HDAC inhibitory effects of benzoic acid derivatives. nih.gov

This table clearly indicates the superior activity of the dihydroxy-substituted compound in this particular assay, emphasizing the importance of the hydroxyl groups.

Analysis of Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction between a ligand, such as this compound, and its biological target is governed by a combination of steric and electronic factors.

Steric factors relate to the size and shape of the molecule and its substituents. Bulky substituents can hinder the optimal binding of the ligand to its target site, a phenomenon known as steric hindrance. Conversely, a certain degree of bulk may be necessary to achieve a snug fit within a binding pocket. The spatial arrangement of the hydroxyl and methoxy groups in this compound influences its conformational preferences, which in turn affects how it presents itself to the target. Studies on related ring systems have shown that steric hindrance can play a significant role, sometimes even counteracting electronic effects. rsc.orgresearchgate.net

Electronic factors are determined by the distribution of electrons within the molecule. The electron-donating nature of the hydroxyl and methoxy groups, and the electron-withdrawing nature of the carboxylic acid, create a specific electronic landscape on the aromatic ring. This influences the molecule's ability to participate in various non-covalent interactions with the target, such as hydrogen bonds, electrostatic interactions, and pi-pi stacking. The electronic properties of substituents can be quantified using parameters like the Hammett constant, which describes the electron-donating or electron-withdrawing ability of a substituent. Computational studies on substituted naphthoic acids have demonstrated the significant role of substituents in influencing the reactivity and biological activity of aromatic compounds. ajpchem.orgresearchgate.net

The following table provides a conceptual overview of how steric and electronic factors of substituents can influence ligand-target interactions.

FactorDescriptionPotential Impact on Activity
Steric Relates to the size, shape, and spatial arrangement of the molecule and its substituents.Can cause steric hindrance, preventing optimal binding, or can improve binding by providing a better fit in the target's binding pocket.
Electronic Describes the distribution of electrons within the molecule, influenced by the electron-donating or electron-withdrawing nature of substituents.Governs the strength and type of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (numerical representations of chemical properties) with biological data, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

For this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moment.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is important for its transport and distribution in biological systems.

Once these descriptors are calculated for a set of analogues with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. A robust QSAR model can then be used to virtually screen a library of potential new derivatives, prioritizing those with the highest predicted activity for synthesis and further testing.

The following table lists some of the common molecular descriptors used in QSAR studies and their relevance.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Topological Molecular connectivity indices, Wiener indexReflects the size, shape, and degree of branching of the molecule, which can influence its interaction with a binding site.
Electronic Dipole moment, partial atomic charges, HOMO/LUMO energiesDetermines the molecule's ability to engage in electrostatic interactions, hydrogen bonding, and charge-transfer interactions with the target.
Steric Molar refractivity, van der Waals volumeQuantifies the bulk and shape of the molecule, which are critical for fitting into the binding pocket of a receptor or enzyme.
Hydrophobic LogP (partition coefficient)Influences the compound's ability to cross cell membranes and reach its target site. It also plays a role in hydrophobic interactions with the target.

Microbial and Enzymatic Metabolism of 5 Hydroxy 2,3 Dimethoxybenzoic Acid

Biotransformation Pathways in Microorganisms (e.g., O-demethylation, hydroxylation, ring cleavage)

The microbial biotransformation of 5-Hydroxy-2,3-dimethoxybenzoic acid, a substituted benzoic acid, is presumed to follow established pathways for the degradation of similar aromatic molecules. These pathways typically involve a series of sequential reactions, including O-demethylation, hydroxylation, and ultimately, aromatic ring cleavage to funnel the resulting intermediates into central metabolism.

Following or preceding O-demethylation, hydroxylation can occur, where additional hydroxyl groups are introduced onto the aromatic ring. This is a common strategy employed by microorganisms to activate the aromatic ring, making it more susceptible to subsequent cleavage. researchgate.net For instance, the hydroxylation of p-hydroxybenzoate to protocatechuate (3,4-dihydroxybenzoate) is a well-documented step in microbial aromatic degradation. researchgate.net

The ultimate fate of the modified aromatic ring is ring cleavage , a process catalyzed by dioxygenase enzymes. These enzymes break the bonds within the aromatic ring, converting the cyclic structure into aliphatic products. nih.gov These products are then further metabolized through pathways like the beta-ketoadipate pathway and eventually enter the tricarboxylic acid (TCA) cycle. nih.gov Ring-cleavage enzymes are broadly classified as intradiol and extradiol dioxygenases, depending on the position of cleavage relative to the hydroxyl groups on the aromatic ring. nih.gov

Identification and Characterization of Enzymes Involved in Metabolic Conversions

Several classes of enzymes are responsible for the key metabolic conversions in the degradation of methoxylated aromatic compounds.

For O-demethylation , two primary enzyme systems have been extensively studied in aerobic bacteria:

Rieske-type non-heme iron monooxygenases: These are multi-component enzyme systems that utilize NADH or NADPH as a reducing equivalent to activate molecular oxygen for the demethylation reaction. A well-characterized example is the vanillate-O-demethylase system (VanAB) from Pseudomonas putida. osti.govdtu.dknih.gov

Tetrahydrofolate (THF)-dependent demethylases: This system involves a methyltransferase that transfers the methyl group from the aromatic substrate to THF. The LigM enzyme from Sphingomonas paucimobilis SYK-6 is a known example of this type of demethylase. nih.govnih.gov

Anaerobic O-demethylation is also a recognized process, although the enzymes involved are less characterized and are known to be oxygen-labile. port.ac.uk

Hydroxylation reactions are typically catalyzed by monooxygenases. Flavin-dependent monooxygenases, such as p-hydroxybenzoate hydroxylase (PHBH), are a well-studied class of enzymes that introduce hydroxyl groups onto the aromatic ring. researchgate.net Cytochrome P450 monooxygenases are another major family of enzymes involved in the hydroxylation of a wide range of aromatic substrates. port.ac.uknih.gov

Ring cleavage is carried out by dioxygenases. These enzymes are crucial for the final breakdown of the aromatic structure and are classified based on their cleavage mechanism. nih.gov

Metabolic Step Enzyme Class Examples Function
O-demethylationRieske-type non-heme iron monooxygenasesVanABRemoves methyl group from methoxy (B1213986) substituent
O-demethylationTetrahydrofolate-dependent demethylasesLigMTransfers methyl group to tetrahydrofolate
HydroxylationFlavin-dependent monooxygenasesp-hydroxybenzoate hydroxylase (PHBH)Adds hydroxyl group to the aromatic ring
HydroxylationCytochrome P450 monooxygenases-Catalyzes hydroxylation of various aromatics
Ring CleavageDioxygenases (Intradiol and Extradiol)Catechol 2,3-dioxygenaseCleaves the aromatic ring

Role of this compound in Aromatic Compound Catabolism and Benzoic Acid Degradation Pathways

This compound serves as a substrate for microbial catabolism, feeding into the broader pathways of aromatic compound degradation. As a substituted benzoic acid, its breakdown products are expected to enter the benzoate (B1203000) degradation pathway. This central pathway ultimately converts a variety of aromatic compounds into key intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA. nih.gov

The initial O-demethylation and hydroxylation reactions transform this compound into di- or tri-hydroxybenzoic acids. These intermediates, such as protocatechuate or catechol, are common entry points into the beta-ketoadipate pathway, a well-established route for the catabolism of aromatic compounds in many bacteria. nih.govnih.gov The specific intermediates formed would depend on the sequence of demethylation and hydroxylation events.

Impact of Gut Microbiota on the Metabolic Fate of Related Phenolic Acids

The gut microbiota plays a profound role in the metabolism of dietary phenolic compounds that escape digestion and absorption in the upper gastrointestinal tract. researchgate.net These complex molecules are transformed by the vast enzymatic capacity of the gut microbiome into a range of smaller, more readily absorbable metabolites. researchgate.net

The metabolic activities of the gut microbiota on phenolic acids include deglycosylation, dehydroxylation, and demethylation. researchgate.net These transformations significantly alter the bioavailability and potential biological activities of the parent compounds. For instance, the gut microbiota can transform complex polyphenols into simpler phenolic acids, which can then be absorbed into the bloodstream and exert systemic effects.

The composition of an individual's gut microbiota can influence the specific metabolic fate of phenolic acids. Different bacterial species possess distinct enzymatic capabilities, leading to variations in the types and quantities of metabolites produced. For example, certain species of Eubacterium and Acetobacterium have been shown to be capable of O-demethylating methoxybenzoic acids anaerobically. nih.govnih.gov Therefore, the metabolic profile of this compound in the gut is likely dependent on the specific microbial community present. The resulting metabolites can then influence the host's physiology in various ways. nih.gov

Future Research Directions and Advanced Applications in Chemical Biology

Exploration of Novel Biosynthetic Routes and Biotechnological Production

The sustainable and scalable production of 5-Hydroxy-2,3-dimethoxybenzoic acid is a primary objective for its future application. While it can be produced via conventional chemical synthesis, such as the methylation of corresponding hydroxybenzoic acids or selective demethylation of more methoxylated precursors, biotechnological routes offer a promising, environmentally benign alternative. evitachem.com

Future research will likely focus on harnessing microbial and enzymatic systems for its production. The compound's biosynthesis in nature is believed to originate from the shikimic acid pathway, a common metabolic route in plants and microorganisms for generating aromatic compounds. evitachem.com Exploration in this area could involve:

Metabolic Engineering of Microorganisms: Strains of bacteria like E. coli or yeast such as Saccharomyces cerevisiae could be genetically engineered to express the necessary enzymatic machinery for converting simple carbon sources into the target molecule. This approach has been successful for other phenolic acids.

Enzymatic Synthesis: Investigating and isolating specific enzymes, such as O-methyltransferases, from plants or microbes that naturally produce similar compounds. These enzymes could be used in cell-free systems for the specific methylation of a dihydroxybenzoic acid precursor.

Pathway Discovery: Research methodologies involving isotopic labeling, mass spectrometry, and NMR spectroscopy could be employed to elucidate the precise biosynthetic pathway in organisms where this or related compounds are found. nih.gov Gene inactivation and heterologous expression are powerful tools to identify the specific genes involved in the biosynthetic cluster. nih.gov

Table 1: Potential Biotechnological Production Strategies

ApproachDescriptionPotential AdvantagesKey Research Challenge
Metabolic Engineering Introducing a complete biosynthetic pathway into a host microbe (e.g., E. coli).High yields, scalability, use of renewable feedstocks.Balancing metabolic flux to avoid toxic intermediates and maximize product titer.
Enzymatic Biotransformation Using isolated enzymes to perform specific chemical conversions on a precursor molecule.High specificity, mild reaction conditions, minimal byproducts.Enzyme stability, cost of cofactors, and efficient enzyme immobilization.
Plant Cell Cultures Cultivating plant cells that naturally produce the compound or its precursors.Production of the natural isomer, potential for novel derivative discovery.Slow growth rates, low yields, and complex culture conditions.

Deeper Mechanistic Elucidation of Biological Actions at a Systems Biology Level

Preliminary research into related hydroxy-dimethoxybenzoic acid isomers and other hydroxybenzoic acids suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai However, the specific mechanisms of this compound at a cellular and systemic level remain largely uncharacterized.

A systems biology approach is crucial for a comprehensive understanding. This would involve integrating data from multiple "omics" disciplines to build a holistic picture of the compound's effects. Future research should focus on:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in cells upon exposure to the compound, offering clues about the cellular pathways it modulates.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can reveal direct molecular targets and affected signaling cascades.

Metabolomics: To study the impact on the cellular metabolome, identifying alterations in metabolic pathways that could be linked to its bioactivity.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers can determine the importance of the hydroxyl and methoxy (B1213986) groups at their specific positions for any observed biological activity. nih.gov This can help in designing more potent and selective molecules in the future. nih.govnih.gov

This multi-omics strategy will be essential to move beyond simple phenotypic observations and build predictive models of the compound's action, revealing its potential as a therapeutic lead or a biological probe.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Mixtures

The ability to detect and quantify this compound in complex biological and environmental samples is fundamental to studying its biosynthesis, metabolism, and mechanism of action. While standard techniques like High-Performance Liquid Chromatography (HPLC) are useful, future research requires the development of more sensitive and selective advanced analytical methods. nih.gov

Key areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimizing LC-MS/MS methods will enable highly sensitive and specific quantification of the compound in complex matrices like plant extracts, microbial fermentation broths, or human plasma.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can offer excellent chromatographic resolution and is a powerful tool for metabolic profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for an identical standard, which is valuable when studying novel metabolites. nih.gov

Capillary Electrophoresis (CE): CE coupled with mass spectrometry (CE-MS) could offer an alternative separation technique with high efficiency and low sample consumption, particularly for charged species.

Table 2: Comparison of Advanced Analytical Techniques

TechniquePrincipleStrengthsLimitations
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.High sensitivity and selectivity; suitable for non-volatile compounds.Matrix effects can suppress or enhance ionization; requires standards.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent resolution; extensive spectral libraries available.Requires derivatization for non-volatile compounds; thermal degradation risk.
qNMR Quantification based on the nuclear spin properties of atoms in a magnetic field.Highly structural information; absolute quantification without identical standards.Lower sensitivity compared to MS; requires higher sample concentration.

Design and Synthesis of Chemosensors and Molecular Probes for Biological Research

A sophisticated application of this compound in chemical biology would be its use as a scaffold for creating chemosensors or molecular probes. These tools could be designed to visualize biological processes, detect specific analytes, or track the compound's own distribution within cells and tissues.

Future research in this domain would involve:

Fluorogenic Probes: Synthesizing derivatives where the compound is conjugated to a fluorophore. The probe's fluorescence could be designed to "turn on" or shift in wavelength upon interaction with a specific biological target, such as an enzyme or receptor.

Affinity-Based Probes: Creating probes that can be used for "pull-down" experiments to identify the direct binding partners of this compound within a cell lysate, thus revealing its molecular targets.

Targeted Delivery Vehicles: Using the compound as a recognition motif to target specific cell types or tissues. The design would be based on its interaction with a particular cellular receptor or transporter.

Sensor Design for Metal Ions or Reactive Oxygen Species (ROS): The phenol (B47542) and methoxy groups provide a rich electronic environment that could be exploited to design sensors. The core structure could be modified to create a binding pocket for a specific analyte, with the binding event triggering a measurable optical or electrochemical signal. nih.gov

The development of such probes relies heavily on understanding the compound's structure-activity relationship and its specific interactions with biological macromolecules, linking this area of research directly back to the mechanistic studies outlined in section 10.2.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Hydroxy-2,3-dimethoxybenzoic acid and its derivatives?

Answer:

  • Electrophilic substitution : For halogenated derivatives, electrophilic iodination or bromination is used. For example, 5-Iodo-2,3-dimethoxybenzoic acid was synthesized via iodination .
  • Demethylation : Methoxyl groups can be selectively removed using HBr in acetic acid (HOAc) under controlled heating, as demonstrated in the conversion of 6-bromo-2,3-dimethoxybenzoic acid to 5-bromo-2,3-dihydroxybenzoic acid .
  • Nitration : Nitric acid (HNO₃) in acetic acid introduces nitro groups at specific positions, as seen in the synthesis of 4-nitro-2,3-dimethoxybenzoic acid .

Advanced: How can researchers optimize demethylation reactions to achieve selective removal of methoxyl groups in dimethoxybenzoic acid derivatives?

Answer:

  • Reaction conditions : Temperature and acid concentration are critical. For instance, HBr-HOAc at elevated temperatures (e.g., 80–100°C) facilitates selective demethylation without over-degradation .
  • Substrate design : Electron-withdrawing substituents (e.g., bromine) can direct demethylation to specific methoxyl groups. Pettit and Piatak observed that bromine loss precedes rebromination at favorable positions, influencing selectivity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., Bruker NEO-400) with deuterated methanol as an internal reference resolves substituent positions and confirms purity .
  • LC-MS : Positive electrospray ionization (ESI+) coupled with mass spectrometry (e.g., Alliance LC-MS) verifies molecular weight and detects impurities .

Advanced: How can overlapping NMR signals in substituted benzoic acids be resolved?

Answer:

  • High-field NMR : Instruments ≥400 MHz improve resolution for complex splitting patterns.
  • 2D techniques : COSY and HSQC experiments correlate proton-proton and proton-carbon interactions to assign overlapping peaks .
  • Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-Iodo-2,3-dimethoxybenzoic acid) .

Basic: What safety protocols are critical when handling phenolic acid derivatives like this compound?

Answer:

  • PPE : Wear EN 166-compliant goggles and gloves to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Storage : Maintain inert atmospheres (e.g., N₂) and temperatures of 2–8°C to prevent degradation .

Advanced: How can contradictions in bromination positional selectivity be resolved during derivative synthesis?

Answer:

  • Mechanistic studies : Monitor intermediates via LC-MS or NMR to identify competing pathways (e.g., bromine loss vs. rebromination) .
  • Isotopic labeling : Use ²H or ¹³C isotopes to track substituent migration during reactions.
  • Computational modeling : Density Functional Theory (DFT) predicts favorable bromination sites based on electronic and steric factors .

Basic: How can the biological activity of this compound derivatives be evaluated?

Answer:

  • In vitro assays : Radioligand binding studies (e.g., dopamine D3 receptor) using derivatives like [¹²⁵I]HY-3-24 .
  • Enzyme inhibition : Test interactions with targets like cyclooxygenase (COX) using spectrophotometric or fluorometric methods .

Advanced: What challenges arise during the nitration of dimethoxybenzoic acids, and how are they addressed?

Answer:

  • Regioselectivity : Nitration at meta vs. para positions depends on steric and electronic effects. achieved selective nitration using HNO₃ in acetic acid at 50–60°C .
  • Side reactions : Competing oxidation or demethylation is minimized by controlling reaction time and acid stoichiometry .

Basic: What stability considerations apply to storing dimethoxybenzoic acid derivatives?

Answer:

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Light sensitivity : Use amber vials to protect against photolytic cleavage of methoxyl or hydroxyl groups .
  • Moisture control : Desiccants prevent hydrolysis of acid functionalities .

Advanced: How can computational methods enhance reaction pathway predictions for demethylation or halogenation?

Answer:

  • Transition state modeling : DFT calculations (e.g., Gaussian software) identify energy barriers for demethylation or bromination steps .
  • Molecular dynamics : Simulate solvent effects (e.g., acetic acid vs. HBr) to optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.